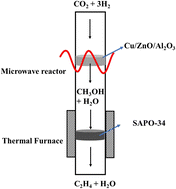CO2 hydrogenation to olefins in a microwave-thermal hybrid heating reactor†
Reaction Chemistry & Engineering Pub Date: 2023-12-26 DOI: 10.1039/D3RE00636K
Abstract
In this study, an approach based on microwave-enhanced CO2 hydrogenation to olefins was carried out in a two-zone hybrid heating reactor system at moderate pressures of 20–140 psig. Methanol synthesis was conducted in a microwave heated zone over a stable Cu/ZnO/Al2O3 catalyst and the methanol conversion to olefins was conducted in a conventional thermally heated zone over SAPO-34 zeolite. This work demonstrates the potential of microwave-driven catalytic technology to decarbonize greenhouse gases into valuable chemicals utilizing green hydrogen under mild conditions.


Recommended Literature
- [1] Structural colored fiber fabricated by a facile colloid self-assembly method in micro-space†
- [2] Microfluidic array surface ion-imprinted monolithic capillary microextraction chip on-line hyphenated with ICP-MS for the high throughput analysis of gadolinium in human body fluids†
- [3] Photolysis of phenacylsulphonium salts
- [4] A nanodrug incorporating siRNA PD-L1 and Birinapant for enhancing tumor immunotherapy
- [5] Crosstalk between arterial components and bioresorbable, 3-D printed poly-l-lactic acid scaffolds†
- [6] Enzyme-responsive strategy as a prospective cue to construct intelligent biomaterials for disease diagnosis and therapy
- [7] Signaling mechanisms of LOV domains: new insights from molecular dynamics studies†
- [8] Inside front cover
- [9] New insights into the degradation mechanism of ibuprofen in the UV/H2O2 process: role of natural dissolved matter in hydrogen transfer reactions†
- [10] Sensing and imaging of mitochondrial viscosity in living cells using a red fluorescent probe with a long lifetime†

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 183506-66-3
-
CAS no.: 10162-82-0









